(2E)-2-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-[(E)-[5-(4-methoxyphenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-10-17-16(22)19-18-11-14-8-9-15(21-14)12-4-6-13(20-2)7-5-12/h3-9,11H,1,10H2,2H3,(H2,17,19,22)/b18-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYGRPJTYCMTGK-WOJGMQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=S)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=S)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 316.38 g/mol. The structural features include:
- A furan ring substituted with a methoxyphenyl group.
- A hydrazinecarbothioamide functional group.
Synthesis
The synthesis of this compound generally involves multicomponent reactions (MCRs), which have been shown to be effective for creating complex organic molecules with diverse biological activities. MCRs allow for the rapid assembly of multiple components, leading to high yields and structural diversity in the final products .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives containing hydrazine and furan moieties possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar hydrazine derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the furan ring is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to apoptosis.
- Cell Cycle Arrest : Studies suggest that it may interfere with cell cycle progression, particularly in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Scientific Research Applications
The compound (2E)-2-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a notable member of the hydrazinecarbothioamide class, which has garnered attention in various scientific research applications. This article explores its potential uses, focusing on biological activities, synthesis methods, and relevant case studies.
Antimicrobial Activity
Research indicates that compounds similar to hydrazinecarbothioamides exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. For instance, thiosemicarbazones, closely related to hydrazinecarbothioamides, have demonstrated effective antifungal and antibacterial activities .
Anticancer Properties
Hydrazinecarbothioamides have been investigated for their anticancer potential. Some derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Effects
There is emerging evidence that certain hydrazine derivatives possess anti-inflammatory properties. In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines, which are pivotal in chronic inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
In a study published in 2023, researchers synthesized several derivatives of hydrazinecarbothioamides and evaluated their antimicrobial efficacy against clinical isolates of bacteria. The results indicated that specific modifications increased potency against multidrug-resistant strains, highlighting the therapeutic potential of these compounds in treating infections .
Case Study 2: Anticancer Activity
Another significant study focused on evaluating the anticancer properties of structurally similar compounds in vitro. The findings revealed that certain derivatives induced significant cytotoxicity in breast cancer cell lines through apoptosis induction mechanisms . This suggests a promising avenue for developing new anticancer therapies based on this chemical framework.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The target compound’s furan ring with a 4-methoxyphenyl group is structurally analogous to compounds like (2E)-N-phenyl-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinecarbothioamide (), which substitutes the methoxyphenyl with a trifluoromethylphenyl group.
Table 1: Substituent Effects on Furan-Based Hydrazinecarbothioamides
Hydrazinecarbothioamide vs. Carboxamide Derivatives
Replacing the thioamide (–C(=S)–NH–) with a carboxamide (–C(=O)–NH–) significantly impacts molecular interactions. For example, (2E)-2-[1-(2-hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide () forms intramolecular O–H⋯N hydrogen bonds, stabilizing a planar conformation .
Substituent Effects on Bioactivity
- N-Alkyl vs. N-Aryl Groups : The N-(prop-2-en-1-yl) group in the target compound introduces a reactive allyl moiety, which may undergo metabolic epoxidation or Michael additions, unlike the inert N-phenyl group in analogs ().
- Methoxy Positioning: The 4-methoxyphenyl group in the target compound contrasts with the 2-hydroxy-4-methoxyphenyl group in (2E)-2-[1-(2-hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide (). The latter’s phenolic –OH enables additional hydrogen bonding, as seen in its intermolecular O–H⋯O networks .
Conformational and Crystallographic Insights
Single-crystal X-ray studies of analogs reveal key trends:
- E-configuration : The (2E)-configuration is conserved across derivatives, ensuring optimal alignment of the hydrazinecarbothioamide moiety for π-π stacking or hydrogen bonding .
- Dihedral Angles : In (2E)-2-[1-(2-hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide , the dihedral angle between aromatic rings is 22.88°, whereas analogs with bulkier substituents (e.g., –CF₃) exhibit larger angles, reducing coplanarity and π-π interactions .
Table 2: Crystallographic Data for Select Analogs
| Compound (Evidence) | Space Group | Dihedral Angle (°) | Key Interactions |
|---|---|---|---|
| Target Compound | – | – | Predicted S⋯H–N, C–H⋯π |
| P21/c | 22.88 | O–H⋯O, N–H⋯O, C–H⋯π | |
| – | – | Hirshfeld surface analysis |
Computational and Bioactivity Correlations
- Similarity Metrics : Tanimoto and Dice indexes () quantify structural overlap between the target compound and analogs. For example, the target shares >80% similarity with (E)-2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide (), suggesting comparable bioactivity profiles .
- Bioactivity Clustering : Compounds with furan-thioamide scaffolds () cluster by antifungal or antiproliferative activity, implying the target may share these properties .
Preparation Methods
Synthesis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde
- Suzuki-Miyaura Cross-Coupling :
- React 5-bromofuran-2-carbaldehyde (1.0 equiv) with (4-methoxyphenyl)boronic acid (1.2 equiv) using Pd-XPhos-G4 catalyst (2 mol%) in THF/H₂O (3:1).
- Heat at 80°C for 12 h under nitrogen.
- Yield : 80–85% after column chromatography (hexane/ethyl acetate 4:1).
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀O₃ |
| Melting Point | 126–128°C |
| IR (KBr, cm⁻¹) | 1685 (C=O), 1602 (C=C furan) |
| ¹H NMR (CDCl₃, δ ppm) | 9.72 (s, 1H, CHO), 7.65–6.85 (m, 6H, Ar/H-furan) |
Synthesis of N-(prop-2-en-1-yl)hydrazinecarbothioamide
- Allylation of Thiosemicarbazide :
- React thiosemicarbazide (1.0 equiv) with allyl bromide (1.1 equiv) in ethanol.
- Stir at 25°C for 6 h.
- Yield : 75% after recrystallization (ethanol).
| Property | Value |
|---|---|
| Molecular Formula | C₄H₉N₃S |
| Melting Point | 137–139°C |
| IR (KBr, cm⁻¹) | 3254 (N–H), 1265 (C=S) |
Condensation to Form Target Compound
- Hydrazone Formation :
- Reflux equimolar amounts of 5-(4-methoxyphenyl)furan-2-carbaldehyde and N-(prop-2-en-1-yl)hydrazinecarbothioamide in ethanol (40 mL) with 3 drops of concentrated HCl for 4 h.
- Cool, filter, and wash with cold ethanol.
- Yield : 78–82%.
Optimization Data :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol |
| Catalyst | HCl (3 drops) |
| Temperature | Reflux (78°C) |
| Reaction Time | 4 h |
Structural Characterization
Spectroscopic Analysis
- IR (KBr, cm⁻¹) : 3207 (N–H), 1621 (C=N), 1269 (C=S), 1598 (furan C=C).
- ¹H NMR (DMSO-d₆, δ ppm) :
- 9.15 (s, 1H, NH), 8.90 (s, 1H, NH), 7.85 (s, 1H, CH=N).
- 7.30–6.80 (m, 6H, Ar/H-furan), 5.90 (m, 1H, CH₂=CH), 5.20 (d, 2H, CH₂=CH).
- ¹³C NMR (DMSO-d₆, δ ppm) : 176.48 (C=S), 160.12 (C=N), 152.30 (C–OCH₃).
- ESI-MS : m/z 342.1 [M+H]⁺ (calc. 341.4 for C₁₆H₁₅N₃O₂S).
Comparative Analysis of Synthetic Approaches
Yield and Efficiency
| Method Component | Yield (%) | Purity (HPLC) |
|---|---|---|
| Aldehyde Synthesis | 85 | >98% |
| Thiosemicarbazide | 75 | >95% |
| Final Condensation | 82 | >97% |
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | HCl | 82 | 4 |
| Methanol | H₂SO₄ | 68 | 6 |
| DMF | – | 45 | 8 |
Critical Data Tables
Table 1: Reaction Optimization for Hydrazone Formation
| Entry | Molar Ratio (Aldehyde:Thiosemicarbazide) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 1:1 | Ethanol | HCl | 82 |
| 2 | 1:1.2 | Ethanol | HCl | 79 |
| 3 | 1:1 | Methanol | H₂SO₄ | 68 |
| 4 | 1:1 | DMF | – | 45 |
Table 2: Comparative Spectral Data
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
|---|---|---|---|
| C=S | 1269 | – | 176.48 |
| CH=N | 1621 | 7.85 (s) | 160.12 |
| Furan C=C | 1598 | 6.80–7.30 (m) | 110.07–152.30 |
Q & A
Q. What synthetic methodologies are employed to prepare (2E)-2-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide?
The compound is synthesized via condensation of 5-(4-methoxyphenyl)furan-2-carbaldehyde with N-(prop-2-en-1-yl)hydrazinecarbothioamide in ethanol under reflux. This follows a general protocol for hydrazinecarbothioamide derivatives, where aldehyde-thiosemicarbazide Schiff base formation occurs under acidic or neutral conditions . Key validation steps include monitoring reaction progress via TLC and confirming purity through recrystallization.
Q. How is the E-configuration of the hydrazinecarbothioamide moiety confirmed experimentally?
The E-configuration is determined via single-crystal X-ray diffraction (SC-XRD). The planar geometry of the hydrazinecarbothioamide group and torsion angles between the furan-phenyl and allyl groups are analyzed. For example, dihedral angles <10° between the furan ring and hydrazine backbone indicate minimal steric hindrance, supporting the E-isomer .
Structural and Spectroscopic Characterization
Q. What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?
- NMR : The H NMR spectrum shows distinct signals for the methoxy group (~δ 3.8 ppm), furan protons (δ 6.5–7.5 ppm), and allylic protons (δ 5.1–5.9 ppm). The thioamide (-NH-C=S) proton appears as a broad singlet near δ 10–12 ppm .
- IR : Strong absorption bands at ~1600 cm (C=N) and ~1250 cm (C=S) confirm Schiff base formation .
- SC-XRD : Bond lengths (e.g., C=N: ~1.28 Å, C=S: ~1.68 Å) and hydrogen-bonding networks (e.g., N-H···S or O-H···O interactions) are quantified using SHELXL .
Q. How does the crystal packing influence the compound's physicochemical properties?
SC-XRD reveals intermolecular hydrogen bonds (e.g., N-H···O or C-H···π interactions) that stabilize the crystal lattice. For example, dimeric arrangements via N-H···S bonds can enhance thermal stability, as observed in related hydrazinecarbothioamide derivatives . These interactions are visualized using ORTEP-3 or WinGX .
Advanced Research Questions
Q. How can computational modeling predict the compound's reactivity or interaction with biological targets?
Density Functional Theory (DFT) calculations optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). For instance, a low HOMO-LUMO gap (~3–4 eV) suggests potential redox activity, relevant for metal coordination (e.g., Cu) or DNA intercalation . Molecular docking studies with proteins (e.g., topoisomerase II) can identify binding affinities using software like AutoDock .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in IC values or mechanism of action may arise from:
Q. How does the compound interact with DNA or metal ions, and what experimental approaches validate these interactions?
- DNA binding : UV-Vis titration and fluorescence quenching assess intercalation or groove binding. A hypochromic shift in λ and Stern-Volmer constants quantify binding strength .
- Metal coordination : Job’s plot analysis (UV-Vis) and ESI-MS identify stoichiometry (e.g., 1:1 or 1:2 ligand:metal complexes). For copper complexes, EPR spectroscopy confirms geometric distortion (e.g., square planar vs. tetrahedral) .
Methodological Considerations
Q. What crystallographic software packages are recommended for structural refinement?
Q. How to optimize reaction yields for scale-up synthesis?
- Solvent selection : Ethanol or methanol enhances solubility of intermediates.
- Catalysis : Trace acetic acid accelerates Schiff base formation .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) .
Data Reproducibility and Validation
Q. What validation protocols ensure reproducibility in biological assays?
- Positive controls : Use established inhibitors (e.g., doxorubicin for cytotoxicity assays).
- Triplicate experiments : Statistical analysis (e.g., ANOVA) minimizes batch-to-batch variability .
- Blind testing : Independent labs verify bioactivity to exclude observer bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
